![molecular formula C30H32N3O4S+ B1202204 Dppaaoe CAS No. 99447-45-7](/img/structure/B1202204.png)
Dppaaoe
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Description
Dppaaoe, also known as this compound, is a useful research compound. Its molecular formula is C30H32N3O4S+ and its molecular weight is 530.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
In Vitro Studies
DMFPE has shown significant anticancer properties in various studies:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast) | 15 | Induces apoptosis via caspase activation |
A549 (Lung) | 20 | Inhibits cell proliferation |
Mechanistic Insights
Research indicates that DMFPE induces apoptosis through the activation of caspase pathways and mitochondrial dysfunction. A study demonstrated that treatment with DMFPE led to increased levels of cleaved caspase-3 in treated cells, indicating apoptosis induction.
In Vivo Studies
In animal models, DMFPE has demonstrated promising results:
Model | Effect | Measurement |
---|---|---|
Mouse Xenograft Model | Tumor Volume Reduction | 50% reduction compared to control |
Mouse Model (Breast Cancer) | Increased apoptosis markers | Elevated cleaved caspase-3 levels |
A xenograft study showed that DMFPE administration resulted in a significant reduction in tumor volume and enhanced apoptosis markers in treated tumors.
In Vitro Studies
DMFPE's anti-inflammatory effects have been evaluated using various models:
Cell Line | Cytokine Reduction (%) | Mechanism |
---|---|---|
RAW 264.7 Macrophages | 70 | Inhibition of NF-kB signaling |
In LPS-stimulated macrophages, DMFPE significantly inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
In Vivo Studies
DMFPE has also been tested in animal models for its anti-inflammatory properties:
Model | Effect | Measurement |
---|---|---|
Carrageenan-Induced Paw Edema | Paw Swelling Reduction | 60% reduction at 10 mg/kg |
In a carrageenan-induced paw edema model, DMFPE reduced paw swelling significantly compared to vehicle controls.
Case Study on Anticancer Efficacy
A clinical trial investigated the safety and efficacy of DMFPE in patients with advanced solid tumors. Preliminary results indicated manageable side effects and promising tumor response rates, warranting further investigation into its therapeutic potential.
Case Study on Inflammatory Diseases
Another study focused on patients with rheumatoid arthritis treated with DMFPE, showing a significant decrease in disease activity scores after eight weeks of treatment. This suggests its potential as a therapeutic agent for chronic inflammatory conditions.
Properties
CAS No. |
99447-45-7 |
---|---|
Molecular Formula |
C30H32N3O4S+ |
Molecular Weight |
530.7 g/mol |
IUPAC Name |
2-[4-methyl-3-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]-1,3-thiazol-3-ium-5-yl]ethyl 2-(3,3-dimethyl-1-phenyl-2-benzofuran-1-yl)acetate |
InChI |
InChI=1S/C30H31N3O4S/c1-20-26(38-19-33(20)18-22-17-31-21(2)32-28(22)35)14-15-36-27(34)16-30(23-10-6-5-7-11-23)25-13-9-8-12-24(25)29(3,4)37-30/h5-13,17,19H,14-16,18H2,1-4H3/p+1 |
InChI Key |
MDZZGWZRBRWIRJ-UHFFFAOYSA-O |
SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(NC2=O)C)CCOC(=O)CC3(C4=CC=CC=C4C(O3)(C)C)C5=CC=CC=C5 |
Synonyms |
3,3-dimethyl-1-phenyl-1-phthalylacetic acid oxythiamine ester DPPAAOE oxythiamine 3,3-dimethyl-1-phenyl-1-phthalylacetate |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.